Superior 5-HT2C Receptor Antagonist Potency
In a direct functional assay measuring 5-HT-stimulated inositol phosphate production in pig choroid plexus (a 5-HT1C/5-HT2C receptor model), mesulergine demonstrated the highest antagonist potency among a panel of six recognized 5-HT2 antagonists. The pA2 value for mesulergine was 8.88, numerically surpassing methysergide (8.85), LY 53857 (8.69), ritanserin (8.69), ICI 169,369 (7.86), and ketanserin (6.57) [1].
| Evidence Dimension | 5-HT1C receptor functional antagonist potency (pA2) |
|---|---|
| Target Compound Data | pA2 = 8.88 |
| Comparator Or Baseline | Methysergide (pA2 = 8.85), LY 53857 (pA2 = 8.69), Ritanserin (pA2 = 8.69), ICI 169,369 (pA2 = 7.86), Ketanserin (pA2 = 6.57) |
| Quantified Difference | Mesulergine exhibited the highest pA2 value, representing a ~1.3-fold greater potency than LY 53857 and ritanserin (based on antilog of 0.19 log unit difference), and over 200-fold greater potency than ketanserin. |
| Conditions | 5-HT-stimulated inositol phosphate production in pig choroid plexus, functional 5-HT1C receptor model. |
Why This Matters
For studies focused on 5-HT2C receptor-mediated signaling in native tissues, mesulergine provides the highest antagonist potency among classical 5-HT2 antagonists, enabling effective blockade at lower concentrations with potentially reduced off-target effects.
- [1] Sahin-Erdemli, I., et al. (1991). Competitive antagonism by recognized 5-HT2 receptor antagonists at 5-HT1C receptors in pig choroid plexus. Naunyn-Schmiedeberg's Archives of Pharmacology, 344(2), 137-142. View Source
